![molecular formula C11H12Br2Si B14262574 Silane, [(3,5-dibromophenyl)ethynyl]trimethyl- CAS No. 135853-29-1](/img/structure/B14262574.png)
Silane, [(3,5-dibromophenyl)ethynyl]trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [(3,5-dibromophenyl)ethynyl]trimethyl- is a specialized organosilicon compound with the molecular formula C11H12Br2Si . This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a 3,5-dibromophenyl ring. It is used in various chemical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(3,5-dibromophenyl)ethynyl]trimethyl- typically involves the Sonogashira coupling reaction. This reaction is performed between 3,5-dibromoiodobenzene and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as triethylamine to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Silane, [(3,5-dibromophenyl)ethynyl]trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.
Cross-Coupling Reactions: The ethynyl group can participate in cross-coupling reactions, such as the Sonogashira coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Copper Co-Catalysts: Often used alongside palladium in Sonogashira coupling.
Bases: Triethylamine or other organic bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, in a Sonogashira coupling reaction, the product would be a new compound with a carbon-carbon triple bond linking two aromatic rings .
Aplicaciones Científicas De Investigación
Silane, [(3,5-dibromophenyl)ethynyl]trimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Research into its use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of Silane, [(3,5-dibromophenyl)ethynyl]trimethyl- involves its ability to participate in various chemical reactions due to the presence of reactive sites on the molecule. The ethynyl group allows for the formation of new carbon-carbon bonds, while the bromine atoms can be substituted with other functional groups . These properties make it a versatile compound in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Ethynyltrimethylsilane: Similar structure but lacks the 3,5-dibromophenyl group.
(3,5-Dibromophenyl)trimethylsilane: Similar but without the ethynyl group.
Uniqueness
Silane, [(3,5-dibromophenyl)ethynyl]trimethyl- is unique due to the combination of the ethynyl group and the 3,5-dibromophenyl ring. This combination provides distinct reactivity and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve .
Propiedades
Número CAS |
135853-29-1 |
|---|---|
Fórmula molecular |
C11H12Br2Si |
Peso molecular |
332.11 g/mol |
Nombre IUPAC |
2-(3,5-dibromophenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H12Br2Si/c1-14(2,3)5-4-9-6-10(12)8-11(13)7-9/h6-8H,1-3H3 |
Clave InChI |
ZDIUBIIBSRXQKX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CC(=CC(=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14262496.png)
![1-Bromo-4-[1,1,2,2-tetrafluoro-2-(4-propylphenyl)ethyl]benzene](/img/structure/B14262498.png)
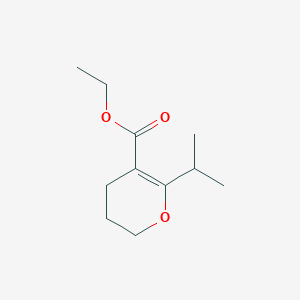
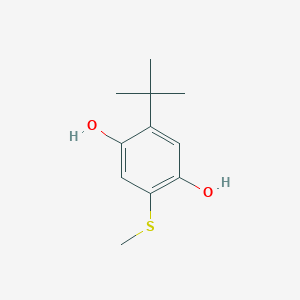
![(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone]](/img/structure/B14262523.png)
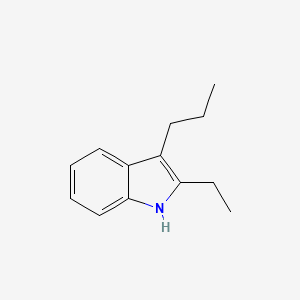

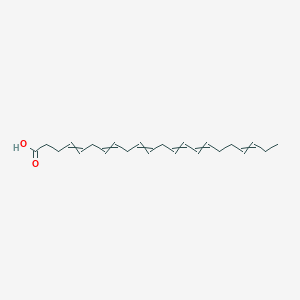
phosphanium nitrate](/img/structure/B14262546.png)
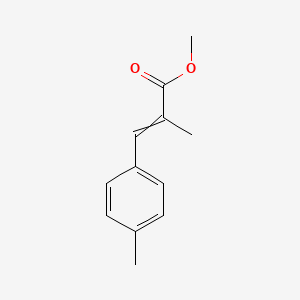
![Bicyclo[3.1.1]hept-2-ene-2-carbonitrile, 6,6-dimethyl-, (1R,5S)-](/img/structure/B14262552.png)

![5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14262556.png)

